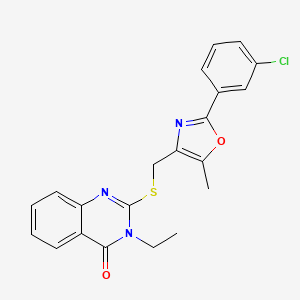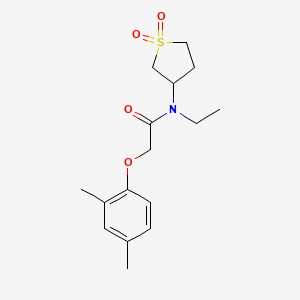
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as P3P, is a chemical compound that has garnered attention in the scientific community due to its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
Studies have shown that derivatives of piperidine and pyrimidine, synthesized via microwave-assisted methods, exhibit significant antibacterial activity. For instance, the synthesis of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation has been demonstrated to yield compounds with promising antibacterial properties. This highlights the potential use of such compounds in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity of Schiff Bases
Research on the synthesis of Schiff bases, which are known for their antimicrobial properties, indicates that compounds incorporating pyridine and ethanone structures can serve as effective corrosion inhibitors. This suggests their potential application in protecting materials from microbial-induced corrosion, showcasing the versatility of these compounds in both biological and industrial applications (Hegazy et al., 2012).
Hydrogen-Bonding Patterns and Structural Analysis
The study of enaminones, including those with pyrrolidin-2-ylidene and piperidin-2-ylidene analogues, reveals intricate hydrogen-bonding patterns. This research provides insights into the structural characteristics of such compounds, which could be crucial for designing molecules with specific properties for applications in material science and molecular engineering (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Evaluation as Antiviral and Cytotoxic Agents
Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine have been synthesized and evaluated for their antiviral and cytotoxic activities. This showcases the potential of pyridine derivatives in the development of new therapeutic agents targeting various viral infections and cancer types, indicating the broader implications of research on such compounds (Amr, Maigali, & Abdulla, 2008).
Corrosion Inhibition Efficiency
Schiff bases derived from pyridinyl compounds have been explored for their corrosion inhibition efficiency on carbon steel. This research is pivotal for industrial applications, particularly in enhancing the longevity and durability of metal structures and components in corrosive environments (Hegazy et al., 2012).
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(9-13-3-1-6-17-10-13)20-8-2-4-14(11-20)22-15-5-7-18-12-19-15/h1,3,5-7,10,12,14H,2,4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCDNPLRBASUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)
![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)
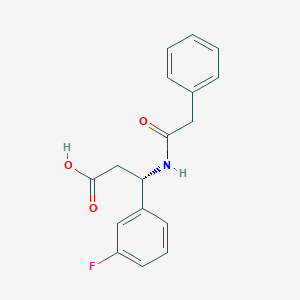
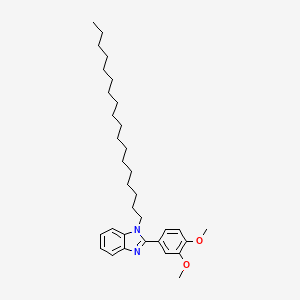

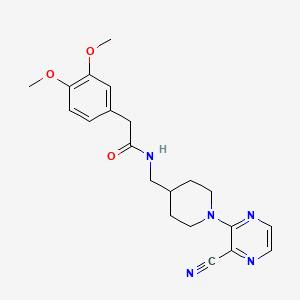


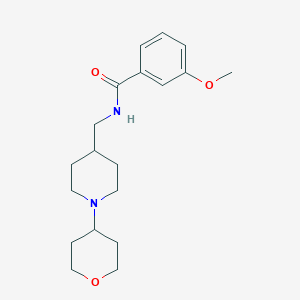
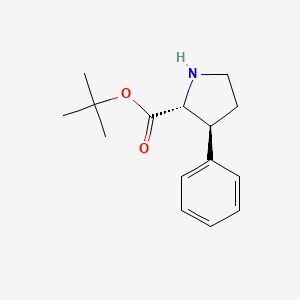
![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)
